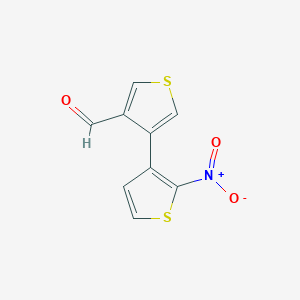

2-Nitro-3'-formyl-3,4'-bithiophene

Description

Historical Trajectories and Evolution of Bithiophene Chemistry

The journey into the world of thiophene-based materials began with the discovery of thiophene (B33073) itself in 1882 by Viktor Meyer as a contaminant in benzene (B151609). rsc.org Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, quickly became a subject of interest due to its aromatic character and reactivity, which in many ways resembles that of benzene. rsc.org The simplest of the polythiophenes, bithiophenes, consist of two thiophene rings linked together. The most common isomer is 2,2'-bithiophene (B32781), though 2,3'- and 3,3'-bithiophene (B186561) also exist. beilstein-journals.org

Initially, the chemistry of bithiophenes was an academic curiosity. However, the discovery of the conducting properties of doped polyacetylene in the 1970s sparked a revolution in the field of organic electronics. This led to a surge in research on other conjugated polymers, with polythiophenes and their oligomeric precursors, including bithiophenes, emerging as highly promising materials. Their stability, tuneable electronic properties, and processability made them attractive alternatives to inorganic semiconductors.

Strategic Importance of Highly Functionalized Bithiophenes in Contemporary Organic Synthesis and Materials Science

The true potential of bithiophenes has been unlocked through the introduction of functional groups onto the thiophene rings. The strategic placement of various substituents allows for precise control over the molecule's electronic and physical properties. This "functionalization" is a cornerstone of modern materials science and organic synthesis.

Highly functionalized bithiophenes are critical building blocks for a range of advanced materials. For instance, the introduction of alkoxy groups can enhance the planarity of the bithiophene backbone through intramolecular non-covalent interactions, which in turn facilitates charge transport. nih.gov This makes them valuable in the development of high-performance organic semiconductors. nih.gov Similarly, the incorporation of phosphorus atoms into the bithiophene framework creates materials with unique optoelectronic properties, suitable for applications in organic light-emitting diodes (OLEDs). nih.gov

In organic synthesis, functionalized bithiophenes serve as versatile intermediates. The development of efficient synthetic methods, such as the Fiesselmann reaction, allows for the convenient preparation of bithiophene derivatives with various substituents, including carboxylic acids and esters. google.com These derivatives can then be used in cross-coupling reactions to build more complex conjugated systems for a wide array of applications. google.com

Overview of Key Research Domains for Bithiophene Derivatives

Research into functionalized bithiophenes is a vibrant and multidisciplinary field. Key areas of investigation include:

Organic Electronics: This is arguably the largest application area for bithiophene derivatives. They are integral components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. nih.gov The ability to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through functionalization is crucial for optimizing device performance. nih.govnih.gov

Medicinal Chemistry: The thiophene nucleus is a well-established pharmacophore found in numerous approved drugs. chemicalbook.com Functionalized bithiophenes are being explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antithrombotic agents. beilstein-journals.org The diverse biological activities of these compounds make them attractive targets for drug discovery programs. chemicalbook.com

Sensors: The electronic properties of bithiophene-based materials can be sensitive to their environment. This has led to their use in chemical sensors, where the binding of an analyte to the functionalized bithiophene backbone results in a detectable change in its optical or electrical properties.

Defining the Scope and Academic Contributions of this Research Review

This review was intended to provide a comprehensive overview of the chemical compound 2-Nitro-3'-formyl-3,4'-bithiophene. The planned scope included its synthesis, spectroscopic and structural characterization, and reactivity. However, the absence of any specific published data on this molecule prevents such a detailed analysis.

The academic contribution of this article is therefore to highlight a gap in the current scientific literature. The name "2-Nitro-3'-formyl-3,4'-bithiophene" suggests a molecule with significant potential. The nitro group is a powerful electron-withdrawing group, while the formyl group is a versatile synthetic handle for further chemical transformations. The 3,4'-linkage would result in a non-linear, "kinked" bithiophene structure, which could lead to interesting and potentially unique material properties compared to the more common linear analogues.

The lack of information on this specific compound presents an opportunity for the chemical research community. The synthesis and characterization of 2-Nitro-3'-formyl-3,4'-bithiophene would be a valuable contribution to the field of functionalized bithiophenes, potentially opening up new avenues in materials science and medicinal chemistry. Future research in this area would be necessary to elucidate the properties and potential applications of this intriguing molecule.

Structure

3D Structure

Properties

Molecular Formula |

C9H5NO3S2 |

|---|---|

Molecular Weight |

239.3g/mol |

IUPAC Name |

4-(2-nitrothiophen-3-yl)thiophene-3-carbaldehyde |

InChI |

InChI=1S/C9H5NO3S2/c11-3-6-4-14-5-8(6)7-1-2-15-9(7)10(12)13/h1-5H |

InChI Key |

RZIYQUKMTLIYRM-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1C2=CSC=C2C=O)[N+](=O)[O-] |

Canonical SMILES |

C1=CSC(=C1C2=CSC=C2C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Nitro 3 Formyl 3,4 Bithiophene

Advanced Retrosynthetic Dissection and Strategic Precursor Selection

Retrosynthetic analysis of 2-Nitro-3'-formyl-3,4'-bithiophene identifies the C-C bond between the two thiophene (B33073) rings as the key disconnection point. This approach logically deconstructs the target molecule into simpler, more readily available precursors. The primary synthons are a nitrated thiophene unit and a formylated thiophene unit.

Strategic precursor selection is paramount for a successful synthesis. The reactivity and stability of the chosen building blocks dictate the feasibility and efficiency of the subsequent coupling reactions. For instance, the nitrated thiophene precursor could be a halonitrothiophene, and the formylated precursor could be a thiopheneboronic acid or an organostannane derivative, depending on the chosen cross-coupling methodology.

Transition Metal-Catalyzed Cross-Coupling Reactions for Bithiophene Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the biaryl linkage in bithiophenes. acs.org Methodologies like Suzuki-Miyaura, Stille, Negishi, and Kumada couplings offer versatile and efficient pathways to form the C-C bond between the two thiophene rings. acs.orgrsc.orgnih.gov

Suzuki-Miyaura Coupling Strategies for Differentiated Thiophene Building Blocks

The Suzuki-Miyaura coupling is a widely used method for carbon-carbon bond formation, prized for its mild reaction conditions and tolerance of various functional groups. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. researchgate.net For the synthesis of 2-Nitro-3'-formyl-3,4'-bithiophene, this would involve coupling a nitrated thiophene halide with a formylthiopheneboronic acid or its corresponding boronate ester.

A general representation of this strategy is the reaction of a bromonitrothiophene with a formylthiopheneboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. researchgate.netacs.orgacs.org For instance, palladium acetate (B1210297) with a phosphine (B1218219) ligand like SPhos has been shown to be effective in similar cross-coupling reactions. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Catalyst | Palladium(II) Acetate, Pd(dppf)Cl2 | Facilitates the catalytic cycle |

| Ligand | SPhos, PPh3 | Stabilizes the catalyst and influences reactivity |

| Base | K2CO3, KOAc | Activates the organoboron species |

| Solvent | Toluene (B28343), Dioxane, n-Butanol/Water | Provides the reaction medium |

It's important to note that side reactions, such as homo-coupling of the boronic acid, can occur and may need to be suppressed through careful optimization of the reaction conditions. mdpi.com

Stille Coupling Protocols in Bithiophene Construction

The Stille coupling reaction provides another robust method for the formation of the bithiophene core, involving the palladium-catalyzed reaction of an organostannane with an organohalide. nih.govrsc.orgwiley-vch.de In the context of synthesizing 2-Nitro-3'-formyl-3,4'-bithiophene, this could entail the coupling of a nitrated thiophene halide with a formyl-substituted organostannylthiophene.

A key advantage of the Stille coupling is its tolerance for a wide range of functional groups. wiley-vch.de The reaction is typically carried out in an inert solvent like toluene at elevated temperatures. rsc.org

Table 2: Typical Reagents for Stille Coupling

| Reagent Type | Example |

| Organostannane | 3-Formyl-4-(tributylstannyl)thiophene |

| Organohalide | 2-Bromo-3-nitrothiophene |

| Catalyst | Pd(PPh3)4, Pd2(dba)3 |

| Solvent | Toluene, Dioxane |

One consideration with Stille coupling is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures. harvard.edu

Negishi and Kumada Coupling Variations

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The Negishi coupling is known for its high reactivity and functional group tolerance. wikipedia.orgnumberanalytics.com For the target molecule, a nitrated halothiophene would be reacted with a formyl-substituted organozinc thiophene. The organozinc reagent can often be prepared in situ from the corresponding organolithium or Grignard reagent. youtube.com

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium halide) and an organohalide, typically catalyzed by a nickel or palladium complex. researchgate.netorganic-chemistry.org This method is economically advantageous due to the ready availability of Grignard reagents. organic-chemistry.org The synthesis of 2-Nitro-3'-formyl-3,4'-bithiophene via Kumada coupling would involve reacting a nitrated thiophene Grignard reagent with a formyl-substituted halothiophene, or vice versa. A challenge with Kumada coupling can be the high reactivity of the Grignard reagent, which may lead to side reactions with sensitive functional groups like the formyl and nitro groups. google.com

Table 3: Comparison of Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages |

| Negishi | Organozinc | Ni or Pd | High reactivity, good functional group tolerance wikipedia.orgnumberanalytics.com |

| Kumada | Organomagnesium (Grignard) | Ni or Pd | Economical, readily available reagents organic-chemistry.org |

Palladium(0)-Catalyzed Coupling of Bromonitrothiophenes with Formylthiopheneboronic Acids

A specific and highly relevant application of the Suzuki-Miyaura coupling for this synthesis involves the use of a palladium(0) catalyst to couple a bromonitrothiophene with a formylthiopheneboronic acid. nih.gov This approach directly assembles the two key fragments of the target molecule.

The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition of the bromonitrothiophene to the Pd(0) complex, followed by transmetalation with the formylthiopheneboronic acid (activated by a base), and finally reductive elimination to yield the 2-Nitro-3'-formyl-3,4'-bithiophene product and regenerate the Pd(0) catalyst. youtube.com The efficiency of this coupling can be influenced by factors such as the specific palladium catalyst and ligands used, the base, and the solvent system. researchgate.netacs.org

Regioselective Nitration Methodologies for Thiophene Rings

The introduction of a nitro group onto a thiophene ring is a classic electrophilic aromatic substitution. However, controlling the regioselectivity to obtain the desired 2-nitro isomer can be challenging. google.com

Thiophene is highly reactive towards electrophiles, and nitration with strong acids like a mixture of nitric and sulfuric acid can lead to degradation of the substrate. stackexchange.com Milder nitrating agents are therefore preferred. A common method involves the use of nitric acid in acetic anhydride. google.com This reagent combination tends to favor the formation of 2-nitrothiophene (B1581588) over the 3-nitro isomer. google.com

Direct Nitration Approaches and Their Selectivity Control

Direct nitration of thiophene and its derivatives is a well-established electrophilic aromatic substitution reaction. However, controlling the position of nitration, especially in a bithiophene system, presents a significant challenge. Thiophenes are highly reactive towards electrophiles, and nitration can often lead to a mixture of isomers and polysubstituted products. semanticscholar.orgstackexchange.com

The choice of nitrating agent is crucial for achieving selectivity. While strong acids like a mixture of concentrated nitric and sulfuric acid can be too harsh and lead to degradation of the sensitive thiophene rings, milder reagents are often preferred. stackexchange.com A common and effective method involves the use of nitric acid in acetic anhydride. orgsyn.org This reagent combination is known to successfully nitrate (B79036) thiophenes, typically favoring the 2-position. semanticscholar.orgstackexchange.com Another approach utilizes nitric acid in trifluoroacetic anhydride, which has also been shown to effectively nitrate various five-membered heterocycles. researchgate.net

For the synthesis of 2-Nitro-3'-formyl-3,4'-bithiophene, direct nitration would ideally be performed on a 3'-formyl-3,4'-bithiophene precursor. The existing formyl group, being a deactivating group, would influence the position of the incoming nitro group. However, the directing effect would need to be carefully considered in the context of the two interconnected thiophene rings. The inherent preference for nitration at the α-positions (2- and 5-) of the thiophene ring remains a dominant factor. semanticscholar.org

To enhance selectivity, the use of metal nitrates, such as bismuth subnitrate in the presence of thionyl chloride, has been reported for the nitration of aromatic compounds, offering a milder alternative to traditional methods. nih.gov Furthermore, solid acid catalysts like metal-exchanged montmorillonite (B579905) clays (B1170129) have been investigated to improve the selectivity of thiophene nitration towards the 2-isomer. google.com

| Nitrating Agent | Typical Conditions | Selectivity Notes |

| HNO₃ / Acetic Anhydride | Low temperatures (e.g., 10°C) | Generally favors the 2-position in thiophenes. semanticscholar.orgorgsyn.org |

| HNO₃ / Trifluoroacetic Anhydride | 0-5°C | Effective for various heterocycles. researchgate.net |

| Bismuth Subnitrate / SOCl₂ | Room temperature in CH₂Cl₂ | Milder conditions, potentially offering better selectivity. nih.gov |

| Metal-exchanged Clays | Varies with catalyst | Can be designed to direct substitution to the 2-position. google.com |

Indirect Nitration Pathways via Precursor Functionalization

Indirect nitration methods offer an alternative route to introduce a nitro group with greater control over its position. This strategy involves the initial introduction of a different functional group that can be subsequently converted into a nitro group. One common approach is the use of a directing group that can be easily replaced.

For instance, a bromo-substituted bithiophene can be synthesized first, taking advantage of well-established bromination methodologies that offer high regioselectivity. The bromo group can then be subjected to a nucleophilic aromatic substitution reaction with a nitrite (B80452) salt, although this is generally challenging on unactivated aromatic rings. A more viable approach is through metal-catalyzed cross-coupling reactions.

Another indirect pathway involves the use of organoboron compounds. A boronic acid or ester can be installed at the desired position on the bithiophene scaffold. This can then be subjected to a copper-catalyzed nitration reaction using a suitable nitrating agent. This method has been shown to be effective for the regioselective nitration of various aromatic and heteroaromatic compounds.

Selective Formylation Methodologies of Thiophene Systems

Formylation of thiophene rings is a key step in the synthesis of the target molecule. Several methods are available for introducing a formyl group onto an aromatic ring, with the Vilsmeier-Haack reaction and lithiation-mediated formylation being among the most prominent. uminho.pt

Vilsmeier-Haack Formylation in Bithiophene Systems

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.com The electrophilic nature of the Vilsmeier reagent makes it highly effective for formylating thiophenes.

In the context of a 3,4'-bithiophene system, the Vilsmeier-Haack reaction is expected to occur preferentially at the activated α-positions (2- or 5-) of the thiophene rings. uminho.pt The regioselectivity can be influenced by the electronic properties of any existing substituents on the bithiophene core. For the synthesis of 2-Nitro-3'-formyl-3,4'-bithiophene, applying the Vilsmeier-Haack reaction to a 2-nitro-3,4'-bithiophene precursor would be a plausible route. The deactivating nature of the nitro group at the 2-position would likely direct the formylation to the other thiophene ring, with a preference for the 2'- or 5'-position. Achieving formylation specifically at the 3'-position might be challenging due to the higher reactivity of the α-positions. uminho.pt

| Reagents | Typical Conditions | Outcome in Thiophene Systems |

| POCl₃ / DMF | 0°C to reflux | Formylation at electron-rich positions, typically the α-carbon. uminho.ptijpcbs.com |

Lithiation-Mediated Formylation Strategies

Lithiation followed by quenching with a formylating agent like DMF is a powerful method for the regioselective functionalization of thiophenes. uminho.pt This approach relies on the deprotonation of the thiophene ring at a specific position using a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi). The position of lithiation is directed by the most acidic proton, which is often adjacent to the sulfur atom (the α-position).

To achieve formylation at the 3'-position of a 3,4'-bithiophene, a directing group might be necessary to overcome the inherent preference for lithiation at the α-positions. For example, a bromine atom at the 3'-position can be exchanged with lithium using an organolithium reagent, followed by the addition of DMF to introduce the formyl group. This halogen-lithium exchange is a highly efficient and regioselective process.

Alternatively, a directed ortho-metalation (DoM) strategy could be employed if a suitable directing group is present on one of the thiophene rings. This group would coordinate with the lithium reagent, directing deprotonation to the adjacent position.

Sequential Functionalization and Convergent Synthesis Approaches

The synthesis of 2-Nitro-3'-formyl-3,4'-bithiophene requires a carefully planned sequence of reactions to install the two functional groups at their specific locations. Both sequential functionalization of a pre-formed bithiophene core and convergent approaches involving the coupling of pre-functionalized thiophene rings are viable strategies.

Stepwise Introduction of Nitro and Formyl Groups

In a sequential approach, one would start with 3,4'-bithiophene and introduce the nitro and formyl groups in a stepwise manner. The order of these introductions is critical to the success of the synthesis.

Route 1: Nitration followed by Formylation

Nitration of 3,4'-bithiophene: Direct nitration of 3,4'-bithiophene would likely lead to a mixture of isomers, with the 2-nitro and 5-nitro derivatives being the major products due to the higher reactivity of the α-positions. Separation of the desired 2-nitro-3,4'-bithiophene would be a necessary and potentially challenging step.

Formylation of 2-nitro-3,4'-bithiophene: Subsequent formylation of the 2-nitro derivative would then be carried out. The deactivating nitro group would direct the formylation to the second thiophene ring. A Vilsmeier-Haack reaction or a lithiation-based method could be employed, although achieving selective formylation at the 3'-position over the more reactive 2'- and 5'-positions would be a significant hurdle.

Route 2: Formylation followed by Nitration

Formylation of 3,4'-bithiophene: Initial formylation of the 3,4'-bithiophene core would also likely result in a mixture of isomers, with formylation at the α-positions being favored. Isolating the 3'-formyl-3,4'-bithiophene precursor would be necessary.

Nitration of 3'-formyl-3,4'-bithiophene: The subsequent nitration of this precursor would be directed by both the thiophene rings and the deactivating formyl group. The nitro group would be expected to add to the other thiophene ring, with a preference for the 2-position.

Convergent Assembly from Pre-functionalized Thiophene Units

Proposed Synthetic Route via Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is an excellent candidate due to its mild reaction conditions, high functional group tolerance, and the generation of environmentally benign by-products. harvard.eduyoutube.com A plausible pathway involves the coupling of 4-Bromo-2-nitrothiophene (A) with 3-Formylthiophene-4-boronic acid (B) or its corresponding pinacol (B44631) ester. Both key precursors are noted as commercially available. achemblock.comaobchem.comechemi.comkeyorganics.net

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. youtube.comyoutube.com The cycle includes three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-2-nitrothiophene (A).

Transmetalation: The organic group from the thiophene boronic acid (B) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

Reductive Elimination: The two thiophene fragments are eliminated from the palladium center, forming the desired C-C bond of the bithiophene product and regenerating the palladium(0) catalyst. youtube.com

Alternative via Stille Coupling:

The Stille reaction offers another powerful method for this convergent synthesis, coupling an organohalide with an organotin reagent. organic-chemistry.orgwikipedia.org In this scenario, one could react 4-Bromo-2-nitrothiophene (A) with a stannylated partner like 3-Formyl-4-(tributylstannyl)thiophene . While effective, the Stille reaction's primary drawback is the toxicity and difficulty in removing organotin byproducts, making the Suzuki coupling a generally preferred route from a green chemistry perspective. organic-chemistry.org

Below is a table of potential pre-functionalized thiophene units for the convergent synthesis.

| Precursor A (Halide/Triflate) | Precursor B (Boronic Acid/Ester or Stannane) | Coupling Reaction |

| 4-Bromo-2-nitrothiophene | 3-Formylthiophene-4-boronic acid | Suzuki-Miyaura |

| 4-Iodo-2-nitrothiophene | 3-Formylthiophene-4-boronic acid pinacol ester | Suzuki-Miyaura |

| 4-Bromo-2-nitrothiophene | 3-Formyl-4-(tributylstannyl)thiophene | Stille |

| 2-Nitro-4-(trifluoromethanesulfonyloxy)thiophene | 3-Formylthiophene-4-boronic acid | Suzuki-Miyaura |

Optimization Principles for Reaction Conditions and Yield Enhancement

Maximizing the yield and purity of 2-Nitro-3'-formyl-3,4'-bithiophene requires careful optimization of several reaction parameters. For the proposed Suzuki-Miyaura coupling, key factors include the choice of catalyst, ligand, base, solvent, and temperature. researchgate.net

Palladium Catalyst and Ligands: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand, is paramount. orgsyn.org Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or Buchwald's biphenyl (B1667301) phosphines, are known to accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and efficiency, even with challenging substrates. harvard.edu For some thiophene-based couplings, specific catalysts like Pd(PTh₃)₃, where Th is a thienyl group, have shown superiority over standard catalysts like Pd(PPh₃)₄. achemblock.com

Base: The base plays a crucial role in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are commonly used. nih.gov The choice of base can significantly impact the reaction rate and yield, with stronger bases like Cs₂CO₃ often being more effective for difficult couplings.

Solvent: The solvent system must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is typical for Suzuki reactions. Common organic solvents include toluene, 1,4-dioxane, and dimethylformamide (DMF). The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation process. youtube.com

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners. researchgate.net Higher temperatures generally increase the reaction rate but can also lead to side reactions and decomposition of the catalyst or product. Microwave irradiation can sometimes be employed to shorten reaction times and improve yields.

The following table summarizes key optimization parameters for the synthesis.

| Parameter | Options | Rationale for Optimization | Potential Impact on Yield |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | The Pd(0) source initiates the catalytic cycle. Different precursors have varying stability and activity. | High |

| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos), NHCs | Ligands stabilize the Pd center and modulate its reactivity, influencing both rate and selectivity. harvard.edu | High |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Activates the boronic acid for transmetalation. Base strength and solubility are critical. youtube.com | High |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | Affects solubility of reactants and catalyst, and influences reaction kinetics and temperature control. | Medium |

| Temperature | Room Temperature to 120 °C | Controls the rate of reaction. Higher temperatures can overcome activation barriers but may cause degradation. | Medium |

| Concentration | 0.01 M to 1 M | Can influence reaction rates and the prevalence of side reactions. | Low to Medium |

Considerations of Green Chemistry Principles in Synthetic Route Design

Designing the synthesis of 2-Nitro-3'-formyl-3,4'-bithiophene with green chemistry principles in mind is essential for developing sustainable and environmentally responsible chemical processes. unibo.itnih.gov The twelve principles of green chemistry provide a framework for this evaluation. nih.gov

Prevention & Atom Economy: The convergent Suzuki coupling is inherently waste-reducing compared to a linear synthesis. The Suzuki reaction generally has a better atom economy than the Stille coupling, as the byproducts (borates) are less massive and significantly less toxic than organotin compounds. youtube.comorganic-chemistry.org

Less Hazardous Chemical Synthesis: The Suzuki-Miyaura pathway avoids the use of highly toxic organostannanes required for the Stille reaction. wikipedia.org

Designing Safer Chemicals: While the target molecule's properties are fixed, the synthetic design can minimize exposure to hazardous intermediates.

Safer Solvents and Auxiliaries: Traditional organic solvents like toluene and DMF can be replaced with greener alternatives. Recent research has shown that palladium-catalyzed couplings can be effectively run in water using micellar catalysis or in bio-based solvents like N-hydroxyethylpyrrolidone (HEP). nih.govyoutube.com This dramatically reduces volatile organic compound (VOC) emissions.

Design for Energy Efficiency: Optimizing the reaction to proceed at lower temperatures, potentially by using a more active catalyst system, reduces energy consumption. youtube.com Microwave-assisted synthesis can also be an energy-efficient alternative to conventional heating.

Use of Renewable Feedstocks: While the direct precursors are likely derived from petrochemical sources, this principle encourages long-term thinking about the origins of starting materials.

Reduce Derivatives: The formyl group in the boronic acid precursor might require protection (e.g., as an acetal) to prevent side reactions, which would add steps and reduce atom economy. A well-optimized, selective reaction that can proceed without protecting groups is preferable.

Catalysis: The use of a palladium catalyst is a cornerstone of this synthesis and a prime example of this principle. High turnover numbers mean that only a very small amount of the metal is needed, minimizing waste. youtube.com

Design for Degradation: This principle is more relevant to the final product's lifecycle than its synthesis.

Real-time Analysis: Process analytical technology (PAT) can be used to monitor the reaction's progress, allowing for precise control to maximize yield and minimize byproduct formation.

Inherently Safer Chemistry for Accident Prevention: Choosing less volatile solvents, avoiding pyrophoric reagents (like some organolithium compounds used in precursor synthesis), and running reactions at ambient pressure enhances safety. acs.org

The table below connects green chemistry principles to specific choices in the proposed synthesis.

| Green Chemistry Principle | Application in the Synthesis of 2-Nitro-3'-formyl-3,4'-bithiophene |

| 1. Prevention | Employing a high-yield convergent strategy to minimize waste generation. |

| 2. Atom Economy | Preferring Suzuki coupling over Stille coupling to avoid heavy tin byproducts. organic-chemistry.org |

| 4. Safer Solvents | Using water with a surfactant or a bio-based solvent instead of traditional organic solvents. nih.govyoutube.com |

| 5. Energy Efficiency | Selecting a highly active catalyst/ligand system to enable lower reaction temperatures. |

| 8. Catalysis | Using a Pd catalyst at low loading (ppm levels if possible) to maximize efficiency. youtube.com |

| 7. Reduce Derivatives | Optimizing conditions to avoid the need for protecting the formyl group. |

By integrating these principles, the synthesis of 2-Nitro-3'-formyl-3,4'-bithiophene can be designed to be not only efficient and high-yielding but also environmentally sustainable.

Elucidating Chemical Reactivity and Transformation Mechanisms

Reactivity Profiles of the Nitro Group in 2-Nitro-3'-formyl-3,4'-bithiophene

The nitro group is a potent electron-withdrawing group that profoundly influences the reactivity of the thiophene (B33073) ring to which it is attached. nih.gov Its presence deactivates the aromatic ring towards electrophilic attack and activates it for potential nucleophilic substitution, although the latter is dependent on other factors. nih.govmasterorganicchemistry.com The nitro group itself is also a site of significant chemical reactivity, most notably undergoing reduction to various other nitrogen-containing functional groups. nih.gov

The reduction of the nitro group is one of its most fundamental and synthetically useful transformations, providing a route to amines and other derivatives. A variety of reducing agents can be employed to convert the nitro group in aromatic and heteroaromatic systems to an amino group (-NH2). nih.gov Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. nih.gov Another widely used approach involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid. nih.gov Tin(II) chloride (SnCl2) in a neutral solvent like ethanol (B145695) also serves as a mild and effective reagent for this purpose. nih.gov

The reduction can also be stopped at an intermediate stage, such as the hydroxylamino group (-NHOH). This partial reduction can be achieved using specific reagents and conditions. For instance, the use of zinc dust in the presence of ammonium (B1175870) chloride is a classic method for preparing aryl hydroxylamines from nitroarenes. svedbergopen.com The selective reduction to hydroxylamines is significant as these intermediates can undergo further rearrangements and reactions. mdpi.com

The choice of reducing agent is crucial for achieving the desired product and ensuring chemoselectivity, especially in a molecule like 2-Nitro-3'-formyl-3,4'-bithiophene which also contains a reducible formyl group. Milder reducing agents or those with high selectivity for the nitro group would be necessary to avoid simultaneous reduction of the aldehyde.

Table 1: Representative Reagents for the Reduction of Aromatic Nitro Groups This table presents illustrative examples of reagents commonly used for the reduction of aromatic nitro compounds. The specific outcomes for 2-Nitro-3'-formyl-3,4'-bithiophene would require experimental verification.

| Transformation | Reagent(s) | Potential Product |

|---|---|---|

| Nitro to Amino | H₂, Pd/C | 2-Amino-3'-formyl-3,4'-bithiophene |

| Nitro to Amino | Fe, HCl | 2-Amino-3'-formyl-3,4'-bithiophene |

| Nitro to Amino | SnCl₂ | 2-Amino-3'-formyl-3,4'-bithiophene |

| Nitro to Hydroxylamino | Zn, NH₄Cl | 2-Hydroxylamino-3'-formyl-3,4'-bithiophene |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro group. nih.gov This reaction involves the attack of a nucleophile on the aromatic ring, leading to the substitution of a leaving group. The nitro group strongly activates the ring for this type of reaction, particularly when positioned ortho or para to a suitable leaving group (like a halogen). wikipedia.org The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

In the case of 2-Nitro-3'-formyl-3,4'-bithiophene, the nitro group is located on one of the thiophene rings. For a classical SNAr reaction to occur on this ring, a leaving group would need to be present at a position activated by the nitro group (i.e., the 3- or 5-position of the nitro-substituted thiophene ring). Without such a leaving group, direct SNAr on the carbon backbone of the nitrothiophene ring is not a primary reaction pathway. However, the nitro group itself can, in some instances, act as a leaving group in transition-metal-catalyzed cross-coupling reactions. nih.gov

The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS). masterorganicchemistry.com Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the thiophene ring it is attached to. nih.govmasterorganicchemistry.com This makes the ring significantly less nucleophilic and therefore less reactive towards electrophiles. In nitrobenzene, for example, the rate of electrophilic substitution is dramatically lower than that of benzene (B151609) itself. masterorganicchemistry.com A similar deactivating effect is expected for the nitro-substituted thiophene ring in 2-Nitro-3'-formyl-3,4'-bithiophene. This property can be synthetically useful, allowing for selective reactions on the more electron-rich, non-nitrated thiophene ring.

Reactivity Patterns of the Formyl Group

The formyl group (-CHO) is an aldehyde functionality, characterized by an electrophilic carbonyl carbon. It readily undergoes both oxidation and reduction, providing synthetic routes to carboxylic acids and alcohols, respectively.

The formyl group of an aromatic aldehyde can be easily oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Common laboratory reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from chromium trioxide or dichromate salts), and silver oxide (Ag₂O). mdpi.com Milder and more selective methods are also available, such as the use of sodium chlorite (B76162) (NaClO₂) under buffered conditions, which is often employed to avoid side reactions. The oxidation of thiophene-2-carboxaldehyde to thiophene-2-carboxylic acid is a well-established transformation. A similar reaction would be expected for the formyl group in 2-Nitro-3'-formyl-3,4'-bithiophene, yielding 2-Nitro-3'-(carboxy)-3,4'-bithiophene. The choice of oxidant would need to consider the presence of the sensitive nitro group and the thiophene rings.

Table 2: Representative Reagents for the Oxidation of Aromatic Aldehydes This table presents illustrative examples of reagents commonly used for the oxidation of aromatic aldehydes to carboxylic acids. The specific outcomes for 2-Nitro-3'-formyl-3,4'-bithiophene would require experimental verification.

| Reagent(s) | Potential Product |

|---|---|

| KMnO₄ | 2-Nitro-3'-(carboxy)-3,4'-bithiophene |

| Ag₂O | 2-Nitro-3'-(carboxy)-3,4'-bithiophene |

| NaClO₂, NaH₂PO₄ | 2-Nitro-3'-(carboxy)-3,4'-bithiophene |

The formyl group can be readily reduced to a primary alcohol (hydroxymethyl group, -CH₂OH). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.org Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity, as it typically does not reduce nitro groups under standard conditions. This would allow for the selective reduction of the formyl group in 2-Nitro-3'-formyl-3,4'-bithiophene to yield 2-Nitro-3'-(hydroxymethyl)-3,4'-bithiophene.

Complete reduction of the formyl group to a methyl group (-CH₃) can also be achieved through methods like the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). However, the harsh conditions of these reactions might not be compatible with the nitro group. An alternative is a two-step procedure involving reduction to the alcohol followed by conversion to a halide and subsequent reduction.

Table 3: Representative Reagents for the Reduction of Aromatic Aldehydes This table presents illustrative examples of reagents commonly used for the reduction of aromatic aldehydes. The specific outcomes for 2-Nitro-3'-formyl-3,4'-bithiophene would require experimental verification.

| Reagent(s) | Potential Product |

|---|---|

| NaBH₄ | 2-Nitro-3'-(hydroxymethyl)-3,4'-bithiophene |

| LiAlH₄ | 2-Nitro-3'-(hydroxymethyl)-3,4'-bithiophene |

| H₂NNH₂, KOH (Wolff-Kishner) | 2-Nitro-3'-(methyl)-3,4'-bithiophene (potential for nitro group reduction) |

Reactivity of the Bithiophene Core

The bithiophene core consists of two interconnected aromatic thiophene rings. Its reactivity, particularly in electrophilic substitutions, is significantly modulated by the attached nitro and formyl groups.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. In thiophene, substitution occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to better stabilization of the cationic intermediate (the sigma complex or arenium ion). researchgate.netpearson.com However, the regioselectivity in 2-Nitro-3'-formyl-3,4'-bithiophene is dictated by the powerful directing effects of the existing substituents.

Both the nitro group and the formyl group are strong deactivating, electron-withdrawing groups. youtube.comkhanacademy.org They pull electron density from the aromatic rings through both inductive and resonance effects, making the rings less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted thiophene. libretexts.org

On the 2-Nitrothiophene (B1581588) Ring: The nitro group at the C2 position strongly deactivates the ring. Electron-withdrawing groups are meta-directors. youtube.comyoutube.com However, since all positions on this ring are either occupied or adjacent to the strongly deactivating nitro group or the other thiophene ring, further electrophilic substitution on this ring is highly disfavored.

On the 3'-Formylthiophene Ring: The formyl group at the C3' position also deactivates its ring. As a meta-director, it would direct incoming electrophiles away from the ortho (C2', C4') and para (C5') positions relative to itself. However, in five-membered rings like thiophene, the concept of ortho/meta/para is less straightforward. The key is the stability of the intermediate sigma complex. Electrophilic attack at the C5' position is generally favored for 3-substituted thiophenes bearing electron-withdrawing groups, as this position is electronically least deactivated and sterically accessible. researchgate.net Attack at C2' is sterically hindered and electronically deactivated. Attack at C4' would place the positive charge of the intermediate adjacent to the carbon bearing the electron-withdrawing formyl group, which is destabilizing. Therefore, any potential EAS reaction on the bithiophene core would be expected to occur with low reactivity, primarily at the C5' position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming carbon-carbon bonds and functionalizing aromatic rings. wiley.comyoutube.com These reactions typically couple an organohalide with an organometallic partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling). youtube.com

For 2-Nitro-3'-formyl-3,4'-bithiophene, cross-coupling would likely require prior halogenation of one of the available C-H positions on the bithiophene core, for instance at the C5' position. Alternatively, direct C-H activation/functionalization, a more modern approach, could potentially be used to introduce new substituents without a pre-installed halogen. beilstein-journals.org The presence of electron-withdrawing groups can influence the efficiency and conditions required for these coupling reactions.

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Substrate | Coupling Partner | Catalyst | Potential Product |

| Suzuki Coupling | 5'-Bromo-2-nitro-3'-formyl-3,4'-bithiophene | Phenylboronic Acid | Pd(PPh₃)₄, Base | 2-Nitro-3'-formyl-5'-phenyl-3,4'-bithiophene |

| Stille Coupling | 5'-Iodo-2-nitro-3'-formyl-3,4'-bithiophene | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 2-Nitro-3'-formyl-5'-vinyl-3,4'-bithiophene |

The combined electronic influence of the nitro and formyl groups is the defining feature of the molecule's reactivity.

Deactivation: Both groups are strongly electron-withdrawing, which significantly reduces the electron density of the bithiophene π-system. researchgate.netrsc.org This deactivation makes the molecule much less susceptible to electrophilic attack than unsubstituted bithiophene. libretexts.org Any EAS reaction would require harsh conditions.

Acidity of Ring Protons: The electron-withdrawing nature of the substituents increases the acidity of the remaining C-H protons on the thiophene rings, making them more susceptible to deprotonation by strong bases. This can be a first step in certain functionalization reactions.

Nucleophilic Aromatic Substitution (NAS): While not the focus here, the presence of a strong electron-withdrawing group like a nitro group can activate a ring towards nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (like a halogen) on the ring. This provides an alternative pathway for functionalization compared to EAS.

Theoretical and Computational Chemistry of 2 Nitro 3 Formyl 3,4 Bithiophene

Quantum Chemical Calculation Methodologies for Electronic Structure

Quantum chemical calculations are fundamental to predicting and understanding the electronic properties of molecules like 2-Nitro-3'-formyl-3,4'-bithiophene. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, which are key determinants of a molecule's reactivity and interaction with other molecules and external fields.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of complex molecules. mdpi.comchemrxiv.org DFT calculations, particularly using functionals like B3LYP, have been employed to study various bithiophene derivatives. scispace.comacs.org These studies focus on determining properties such as molecular geometry, electronic properties, and the energies of frontier molecular orbitals. scispace.comresearchgate.net For substituted bithiophenes, DFT is instrumental in understanding how different functional groups, like nitro and formyl groups, modulate the electronic landscape of the molecule. researchgate.netrsc.org The choice of basis sets, such as 6-31G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. scispace.com

It's important to note that for some substituted bithiophenes, including those with formyl and nitro groups, standard methods like MP2 and CC2 may be inadequate due to the multi-reference character of their ground states, making DFT a more suitable approach for these specific cases. whiterose.ac.uk

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for analyzing electronic configurations. mdpi.com Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, like CCSD and CCSD(T), have been used to study the torsional potential and conformational preferences of bithiophene and its derivatives. acs.orgresearchgate.net

However, for bithiophenes substituted with formyl or nitro groups, certain ab initio methods like CC2 and ADC(2) have been found to be unsuitable for yielding reliable results for their ground and excited state geometries. whiterose.ac.uk This is attributed to the pronounced multi-reference character of their ground states, which necessitates more advanced computational approaches. whiterose.ac.uk Despite these challenges, ab initio calculations remain a critical tool for benchmarking other methods and for providing a detailed understanding of electron correlation effects on molecular structure and properties. researchgate.net

The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic and optical properties of conjugated molecules like 2-Nitro-3'-formyl-3,4'-bithiophene. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and its potential as a semiconductor. scispace.comrsc.org

For substituted bithiophenes, the nature and position of the substituent groups significantly impact the HOMO and LUMO energy levels. rsc.orgrsc.org Electron-withdrawing groups, such as the nitro and formyl groups in 2-Nitro-3'-formyl-3,4'-bithiophene, generally lower the energy levels of both the HOMO and LUMO. researchgate.net This effect can lead to a narrowing of the HOMO-LUMO gap, which is often desirable for applications in organic solar cells and other electronic devices. researchgate.netosaka-u.ac.jp

Theoretical calculations, primarily using DFT, are employed to predict these orbital energies and the resulting energy gap. scispace.comresearchgate.net The distribution of electron density in the HOMO and LUMO across the molecular framework reveals the regions most involved in electron donation and acceptance, respectively. In many donor-acceptor systems, the HOMO is localized on the donor moiety, while the LUMO is centered on the acceptor moiety. osaka-u.ac.jp

Table 1: Frontier Molecular Orbital Data for Substituted Bithiophenes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Bithiophene (Theoretical) | - | - | ~5.7 |

| 5-formyl-2,2'-bithiophene | - | - | - |

| 2-Nitro-3'-formyl-3,4'-bithiophene | Data not available | Data not available | Data not available |

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For 2-Nitro-3'-formyl-3,4'-bithiophene, the MEP surface would highlight the electron-withdrawing nature of the nitro and formyl groups. These groups create regions of positive electrostatic potential, indicating their susceptibility to nucleophilic attack. Conversely, the thiophene (B33073) rings, particularly the regions not directly attached to the electron-withdrawing groups, would likely exhibit a more negative electrostatic potential, making them potential sites for electrophilic attack. The analysis of the MEP surface provides insights into intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial for the molecule's behavior in condensed phases.

Conformational Landscape and Rotational Barriers in the Bithiophene Core

The conformational flexibility of the bithiophene core, specifically the rotation around the inter-ring C-C bond, is a key determinant of the electronic properties of 2-Nitro-3'-formyl-3,4'-bithiophene. The planarity of the bithiophene backbone directly influences the extent of π-conjugation, which in turn affects the HOMO-LUMO gap and charge transport properties. rsc.org

Computational studies, using both ab initio and DFT methods, have been instrumental in mapping the torsional potential energy surface of bithiophene and its derivatives. acs.orgresearchgate.net These studies have identified stable conformers and the energy barriers between them. For unsubstituted 2,2'-bithiophene (B32781), non-planar gauche conformations are generally found to be the most stable, with a higher energy barrier for the planar syn and anti conformations. acs.org

The introduction of substituent groups, such as the nitro and formyl groups in 2-Nitro-3'-formyl-3,4'-bithiophene, has a profound effect on the conformational landscape. These strong electron-withdrawing groups can significantly alter the rotational barrier and the preferred dihedral angle between the thiophene rings. rsc.org

Studies on substituted bithiophenes have shown that strong electron-withdrawing groups can reduce the backbone conjugation, leading to a lower internal rotation barrier. rsc.org This effect can disrupt the coplanarity of the bithiophene unit. The steric bulk of the substituent groups also plays a crucial role. Bulky groups can increase the torsional barrier at planar conformations (0 and 180 degrees), forcing the molecule to adopt a more twisted geometry. rsc.org

In the case of 2-Nitro-3'-formyl-3,4'-bithiophene, the interplay between the electronic effects of the nitro and formyl groups and their steric hindrance determines the final molecular conformation. Natural Bond Orbital (NBO) analysis can be used to quantify the electronic interactions, such as donor-acceptor interactions between the substituent groups and the thiophene rings, which influence the torsional potential. rsc.org

Table 2: Calculated Rotational Barriers for Substituted Bithiophenes

| Compound | Method | Rotational Barrier (kcal/mol) |

| 2,2'-bithiophene | CCSD(T) | ~2 |

| H-CHO-BT | B3LYP | Data not available |

| H-NO2-BT | B3LYP | Data not available |

Computational Modeling of Conformational Isomerism

The conformational landscape of 2-Nitro-3'-formyl-3,4'-bithiophene is primarily defined by the rotation around the single bond connecting the two thiophene rings. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to investigate this conformational isomerism. acs.org The torsional potential of bithiophene is characterized by a flat double-well potential, which allows for a high degree of conformational flexibility. researchgate.net

The planarity of the bithiophene backbone is influenced by several factors, including steric hindrance and electronic effects of the substituents. rsc.org Strong electron-withdrawing groups, such as the formyl and nitro groups present in this molecule, can reduce the conjugation in the backbone, which in turn lowers the barrier to internal rotation. rsc.org Conversely, electron-donating groups tend to enhance backbone conjugation, increasing the rotational barrier and stabilizing a more planar structure. rsc.org

For substituted bithiophenes, two primary conformations are typically considered: a syn-gauche and an anti-gauche conformer. acs.org Gas-phase electron diffraction studies on 2,2'-bithiophene have identified these nonplanar conformations with dihedral angles of approximately 36° and 148°, respectively. acs.org The relative stability of these conformers is sensitive to the computational method and basis set employed. researchgate.net While some methods may predict a planar minimum, higher-level calculations often reveal non-planar ground states. acs.orgresearchgate.net The steric repulsion between substituents and the thiophene rings can drive the molecule away from planarity. rsc.org

| Property | Description |

| Primary Flexible Bond | The C-C single bond connecting the two thiophene rings. |

| Key Conformations | syn-gauche and anti-gauche isomers. |

| Influencing Factors | Steric hindrance from substituents, electronic effects of substituents (electron-donating vs. electron-withdrawing), and non-covalent interactions. rsc.org |

| Effect of Nitro and Formyl Groups | As strong electron-withdrawing groups, they can decrease the rotational barrier by reducing backbone conjugation. rsc.org |

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry offers a molecular-level understanding of reaction mechanisms, allowing for the identification of transition states and the calculation of activation barriers. This is particularly useful for predicting the outcomes of chemical reactions.

Simulating Key Synthetic Reaction Mechanisms

The synthesis of asymmetrically substituted bithiophenes like 2-Nitro-3'-formyl-3,4'-bithiophene often involves cross-coupling reactions, such as the Suzuki coupling. rsc.org Computational simulations of these reactions can elucidate the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. Such studies can help in understanding the selectivity of these reactions. acs.org

Another crucial reaction is the nitration of the bithiophene scaffold. The regioselectivity of electrophilic aromatic substitution on thiophene and its derivatives can be predicted using computational methods. bohrium.com These calculations can determine the preferred site of substitution by evaluating the stability of the intermediates formed during the reaction. For instance, in the nitration of nitro-substituted formonitrile N-oxide, the presence of the electron-withdrawing nitro group directs the reaction. mdpi.com

Predictive Models for Chemical Reactivity

Several computational tools can be used to predict the chemical reactivity of 2-Nitro-3'-formyl-3,4'-bithiophene. The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps are common approaches. ed.ac.uk The HOMO indicates regions susceptible to electrophilic attack, while the LUMO highlights areas prone to nucleophilic attack. The MEP provides a visual representation of the charge distribution, identifying electron-rich and electron-poor regions.

Conceptual Density Functional Theory (CDFT) provides a more quantitative framework for predicting reactivity. mdpi.comresearchgate.net Reactivity indices such as Fukui functions and local softness can pinpoint the most reactive sites within the molecule for different types of chemical reactions. mdpi.comresearchgate.net For thiophene derivatives, electron-withdrawing substituents generally decrease the reactivity towards electrophiles, while electron-donating groups increase it. mdpi.com

Solvent Effects and Environmental Factors in Theoretical Predictions

The properties of a molecule can be significantly influenced by its surrounding environment, especially the solvent. researchgate.netbohrium.com Computational models can account for these solvent effects through either implicit or explicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. semanticscholar.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's properties. semanticscholar.org For polar molecules like 2-Nitro-3'-formyl-3,4'-bithiophene, a polar solvent is expected to stabilize the ground state and may alter the relative energies of different conformers.

Explicit solvent models involve including a number of solvent molecules in the calculation. This method, while more computationally demanding, allows for the study of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the solute is treated with a high level of theory (QM) and the solvent with a more approximate method (MM).

Exploration of Excited State Properties and Photophysical Transitions

The photophysical properties of 2-Nitro-3'-formyl-3,4'-bithiophene, which are crucial for its potential applications in optoelectronics, can be investigated using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for studying the electronically excited states of molecules. rsc.orgresearchgate.netresearchgate.net

TD-DFT calculations can simulate the electronic absorption and emission spectra of a molecule. rsc.org These calculations provide information on the energies of electronic transitions, their corresponding wavelengths, and their intensities (oscillator strengths). acs.org The nature of these transitions, such as π-π* or n-π, can be determined by analyzing the molecular orbitals involved. acs.orgbeilstein-journals.org For bithiophene derivatives, the low-energy absorption is typically dominated by a π-π transition. acs.org

Furthermore, computational studies can provide insights into the geometry of the molecule in its excited states and the potential for non-radiative decay pathways. acs.org However, it is important to note that TD-DFT can sometimes provide qualitatively incorrect predictions for thiophene-based compounds, including spurious state inversions and incorrect distributions of oscillator strengths. nih.gov Therefore, careful validation against experimental data or higher-level computational methods is often necessary. semanticscholar.orgwhiterose.ac.uk

| Computational Method | Application | Key Findings for Bithiophene Derivatives |

| TD-DFT | Calculation of electronic absorption and emission spectra. rsc.orgresearchgate.net | The lowest energy transition is typically a π-π* transition. acs.orgbeilstein-journals.org The position of the absorption maximum is influenced by the nature and position of substituents. acs.org |

| DFT | Optimization of ground and excited state geometries. | Substituents can significantly impact the planarity of the molecule in both the ground and excited states. whiterose.ac.uk |

| Solvent Models (e.g., PCM) | Investigation of solvent effects on photophysical properties. mdpi.com | The polarity of the solvent can influence the absorption and emission wavelengths. researchgate.netsemanticscholar.org |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution and the solid state. For 2-Nitro-3'-formyl-3,4'-bithiophene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the unambiguous assignment of all proton and carbon signals.

The structural complexity of 2-Nitro-3'-formyl-3,4'-bithiophene, with its two substituted thiophene (B33073) rings, necessitates a suite of NMR experiments for complete signal assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides initial information about the number and chemical environment of the protons. For 2-Nitro-3'-formyl-3,4'-bithiophene, the aromatic region would display signals for the five protons on the bithiophene core. The electron-withdrawing nature of the nitro group at the 2-position and the formyl group at the 3'-position significantly influences the chemical shifts of the adjacent protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted bithiophene. chemicalbook.comresearchgate.net The formyl proton (CHO) is expected to appear as a distinct singlet at a very downfield region, typically around 9.8-10.0 ppm. nih.gov The protons on the thiophene rings will exhibit characteristic coupling patterns (doublets or doublet of doublets) depending on their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the formyl group is expected to have a chemical shift in the range of 180-190 ppm. The carbons attached to the nitro group and the sulfur atoms also have characteristic chemical shifts. The presence of substituents leads to a wide dispersion of the carbon signals, which can be fully assigned using 2D NMR techniques. researchgate.netnih.gov

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It is crucial for establishing the connectivity of protons within each thiophene ring. For instance, it would show correlations between adjacent protons on the same ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of the carbon signal for each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the two thiophene rings and the substituent groups. For example, a correlation between the formyl proton and the carbon atoms of the thiophene ring it is attached to would be observed. researchgate.net

A plausible set of ¹H and ¹³C NMR chemical shifts for 2-Nitro-3'-formyl-3,4'-bithiophene, based on data from analogous substituted bithiophenes, is presented in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 7.8 - 8.0 | - |

| H-4 | 7.3 - 7.5 | - |

| H-2' | 8.0 - 8.2 | - |

| H-5' | 7.5 - 7.7 | - |

| CHO | 9.8 - 10.0 | - |

| C-2 | - | 148 - 152 |

| C-3 | - | 125 - 128 |

| C-4 | - | 128 - 131 |

| C-5 | - | 124 - 127 |

| C-3' | - | 140 - 143 |

| C-4' | - | 135 - 138 |

| C-2' | - | 130 - 133 |

| C-5' | - | 126 - 129 |

| CHO | - | 185 - 190 |

| Note: The predicted chemical shifts are estimated based on literature values for similar substituted bithiophene systems and are subject to solvent effects and the specific electronic interactions within the molecule. |

While solution NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) offers insights into its structure, polymorphism, and intermolecular interactions in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. nih.govnist.gov

For 2-Nitro-3'-formyl-3,4'-bithiophene, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would exhibit distinct ssNMR spectra due to variations in the local chemical environments and intermolecular packing.

Probe Supramolecular Interactions: Intermolecular interactions, such as π-π stacking between the thiophene rings and potential hydrogen bonding involving the formyl group, can be inferred from changes in chemical shifts and relaxation times in the solid state.

Determine Conformation: The dihedral angle between the two thiophene rings in the solid state can be constrained by analyzing dipolar couplings in ssNMR experiments.

The rotation around the single bond connecting the two thiophene rings in 2-Nitro-3'-formyl-3,4'-bithiophene is a dynamic process. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational changes that occur on the NMR timescale. longdom.org

By monitoring the NMR spectra at different temperatures, it is possible to observe the effects of restricted rotation. At low temperatures, where the rotation is slow on the NMR timescale, separate signals may be observed for different conformers (e.g., syn and anti). As the temperature increases, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. From the coalescence temperature and the line shape analysis, the energy barrier (ΔG‡) for the rotational process can be determined. This provides valuable information about the steric and electronic factors governing the conformational flexibility of the molecule.

Vibrational Spectroscopic Techniques: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to gain insights into the molecular structure and bonding.

The IR and Raman spectra of 2-Nitro-3'-formyl-3,4'-bithiophene are expected to show characteristic bands for the nitro, formyl, and bithiophene moieties.

Nitro Group (NO₂): The nitro group exhibits two strong characteristic stretching vibrations: the asymmetric stretching (ν_as(NO₂)) typically in the range of 1570–1485 cm⁻¹ and the symmetric stretching (ν_s(NO₂)) in the range of 1370–1320 cm⁻¹. globalresearchonline.net These bands are often intense in the IR spectrum.

Formyl Group (CHO): The formyl group is characterized by a strong C=O stretching vibration (ν(C=O)) usually found between 1700 and 1680 cm⁻¹. The C-H stretching of the aldehyde proton (ν(C-H)) appears as a weaker band in the region of 2850-2750 cm⁻¹. nih.gov

Thiophene Ring: The thiophene rings give rise to several characteristic vibrations, including C-H stretching in the 3100–3000 cm⁻¹ region, C=C ring stretching between 1600 and 1350 cm⁻¹, and C-S stretching vibrations at lower wavenumbers. iosrjournals.orgprimescholars.com The substitution pattern on the rings will influence the exact positions and intensities of these bands.

A table of expected characteristic vibrational frequencies for 2-Nitro-3'-formyl-3,4'-bithiophene is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1570 - 1485 | Strong (IR) |

| Nitro (NO₂) | Symmetric Stretch | 1370 - 1320 | Strong (IR) |

| Formyl (CHO) | C=O Stretch | 1700 - 1680 | Strong (IR) |

| Formyl (CHO) | C-H Stretch | 2850 - 2750 | Weak to Medium |

| Thiophene | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Thiophene | C=C Ring Stretch | 1600 - 1350 | Medium to Strong |

| Thiophene | C-S Stretch | 850 - 600 | Medium to Weak |

| Note: The expected frequency ranges are based on literature data for similar compounds and can be influenced by the specific molecular environment and physical state of the sample. |

To gain a more profound understanding of the vibrational spectra, experimental data can be correlated with theoretical predictions from quantum chemical calculations, such as those based on Density Functional Theory (DFT). nih.govesisresearch.orgrsc.org

By calculating the harmonic vibrational frequencies of the optimized molecular structure of 2-Nitro-3'-formyl-3,4'-bithiophene, a theoretical spectrum can be generated. This computational approach allows for:

Detailed Vibrational Assignment: Each calculated vibrational mode can be visualized, enabling a definitive assignment of the experimental bands, including complex ring vibrations and combination bands. researchgate.net

Confirmation of Molecular Structure: A good agreement between the experimental and scaled theoretical spectra provides strong evidence for the proposed molecular structure.

Prediction of IR and Raman Intensities: The calculations can also predict the relative intensities of the IR and Raman bands, aiding in the interpretation of the experimental spectra.

Discrepancies between the experimental and calculated frequencies can often be resolved by applying a scaling factor to the computed frequencies to account for anharmonicity and the limitations of the theoretical model. nih.gov This combined experimental and computational approach provides a powerful and comprehensive analysis of the vibrational properties of 2-Nitro-3'-formyl-3,4'-bithiophene.

Mass Spectrometric Approaches for Molecular Identification and Fragmentation Analysis

Mass spectrometry serves as a cornerstone for the molecular identification and structural elucidation of synthetic compounds. For 2-Nitro-3'-formyl-3,4'-bithiophene, a combination of high-resolution mass spectrometry, tandem mass spectrometry, and gas chromatography-mass spectrometry would provide a comprehensive analysis of its molecular formula, fragmentation pathways, and purity.

Table 1: Theoretical Mass Data for 2-Nitro-3'-formyl-3,4'-bithiophene

| Molecular Formula | Calculated Exact Mass |

|---|

Note: A specific experimental value from HRMS analysis would be inserted here upon synthesis and characterization.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for understanding the connectivity of the molecule. For 2-Nitro-3'-formyl-3,4'-bithiophene, the molecular ion would be isolated and subjected to collision-induced dissociation. The expected fragmentation patterns would likely involve the loss of the nitro (–NO₂) and formyl (–CHO) groups. The fragmentation of the bithiophene core itself would also yield characteristic ions. The analysis of these fragmentation pathways allows for the confirmation of the positions of the substituents on the bithiophene framework. Studies on related nitroaromatic compounds often report characteristic losses, such as the elimination of NO and NO₂, which would be anticipated for this molecule as well.

Table 2: Plausible Mass Spectrometric Fragments of 2-Nitro-3'-formyl-3,4'-bithiophene

| Precursor Ion (M⁺) | Key Fragment Ions | Plausible Neutral Loss |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a synthesized compound and to confirm its identity. nih.gov An analysis of a sample of 2-Nitro-3'-formyl-3,4'-bithiophene by GC-MS would ideally show a single major peak in the chromatogram, indicating a high degree of purity. The mass spectrum corresponding to this peak would then be recorded and compared with expected fragmentation patterns to confirm the identity of the compound. The development of efficient separation methods is crucial for the accurate analysis of nitrophenols and related nitro compounds in complex mixtures. nih.gov In the synthesis of novel thiophene derivatives, GC-MS is a standard analytical tool for monitoring reaction progress and characterizing the final products. nih.govrsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are pivotal in characterizing the electronic structure and optical properties of conjugated molecules like 2-Nitro-3'-formyl-3,4'-bithiophene. These techniques provide information about the π-conjugation, electronic transitions, and the influence of the molecular environment on its optical behavior.

The UV-Vis absorption spectrum of 2-Nitro-3'-formyl-3,4'-bithiophene is expected to exhibit characteristic bands corresponding to π-π* transitions within the conjugated bithiophene system. The presence of the electron-withdrawing nitro (–NO₂) and formyl (–CHO) groups is anticipated to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted bithiophene, due to the extension of the π-system and the creation of an intramolecular charge-transfer (ICT) character. The conformation of the bithiophene core, specifically the torsion angle between the two thiophene rings, will also significantly influence the extent of π-conjugation and thus the position of the absorption bands. researchgate.net For many thiophene-based materials, stronger intermolecular interactions in the solid state can lead to broader and red-shifted absorption spectra compared to their solution-phase spectra. researchgate.net

Fluorescence spectroscopy can provide further insights into the excited-state dynamics. However, nitro-substituted aromatic compounds are often weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways, such as intersystem crossing, promoted by the nitro group. The fluorescence properties of bithiophene derivatives are highly dependent on their substitution pattern and conformation. researchgate.net

Table 3: Expected Spectroscopic Properties of 2-Nitro-3'-formyl-3,4'-bithiophene

| Spectroscopy | Expected Observation | Inferred Property |

|---|---|---|

| UV-Vis | Absorption maxima in the UV-A or visible region | Extent of π-conjugation and intramolecular charge transfer |

| Fluorescence | Likely weak or quenched emission | Excited-state deactivation pathways |

Solvatochromism, the change in the color of a solution of a compound with a change in solvent polarity, is a hallmark of molecules with a significant change in dipole moment upon electronic excitation. Due to the presence of the electron-donating thiophene rings and the electron-withdrawing nitro and formyl groups, 2-Nitro-3'-formyl-3,4'-bithiophene is expected to exhibit positive solvatochromism. This means that the absorption maximum will shift to longer wavelengths (a bathochromic shift) as the polarity of the solvent increases. This phenomenon arises from the greater stabilization of the more polar excited state in more polar solvents. The study of solvatochromic shifts in donor-acceptor substituted bithiophenes has been a subject of both experimental and theoretical investigations. researchgate.netresearchgate.net The interaction of the nitro group with the solvent, including the potential for hydrogen bonding, can also influence the spectroscopic behavior. acs.org

By systematically measuring the UV-Vis spectra in a range of solvents with varying polarities, a Lippert-Mataga plot can be constructed to quantify the change in dipole moment upon excitation, providing valuable information about the electronic nature of the excited state.

X-ray Diffraction Crystallography for Precise Solid-State Molecular Architecture

X-ray diffraction (XRD) crystallography stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. It offers unparalleled detail regarding bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties.